molecular formula C9H19BrO3 B14303908 6-Bromohexan-1-ol;propanoic acid CAS No. 114807-16-8

6-Bromohexan-1-ol;propanoic acid

Cat. No.: B14303908
CAS No.: 114807-16-8
M. Wt: 255.15 g/mol
InChI Key: LXTQOKRYQWEUET-UHFFFAOYSA-N
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Description

6-Bromohexan-1-ol and propanoic acid are two distinct chemical compounds with unique properties and applications. . Both compounds are used in various chemical reactions and have significant applications in scientific research and industry.

Preparation Methods

6-Bromohexan-1-ol

6-Bromohexan-1-ol can be synthesized through the bromination of 1,6-hexanediol. The reaction involves refluxing hydrobromic acid (HBr) with 1,6-hexanediol in toluene at 80°C for 16 hours . This method ensures that the bromination occurs primarily at one terminal, yielding 6-Bromohexan-1-ol with minimal by-products.

Propanoic Acid

Propanoic acid can be produced industrially through the oxidation of propan-1-ol using acidified potassium dichromate (VI). The reaction involves heating propan-1-ol with potassium dichromate and sulfuric acid, resulting in the formation of propanoic acid .

Chemical Reactions Analysis

6-Bromohexan-1-ol

6-Bromohexan-1-ol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form hexan-1-ol.

    Oxidation: The hydroxyl group can be oxidized to form 6-bromohexanal or further to 6-bromohexanoic acid.

    Reduction: The bromine atom can be reduced to form hexan-1-ol.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution and potassium permanganate for oxidation .

Propanoic Acid

Propanoic acid undergoes reactions typical of carboxylic acids, such as:

    Esterification: Reacts with alcohols to form esters.

    Reduction: Can be reduced to propan-1-ol using lithium aluminium hydride.

    Decarboxylation: Can undergo decarboxylation to form ethane.

Scientific Research Applications

6-Bromohexan-1-ol

6-Bromohexan-1-ol is used as a cross-linking reagent in organic and polymeric synthesis. It is utilized to synthesize cyclic, branched, and bicyclic oligonucleotides by click chemistry. Additionally, it is used in the preparation of gel polymer electrolytes and polymerizable ionic liquids .

Propanoic Acid

Propanoic acid is widely used in the food industry as a preservative and flavoring agent. It is also used in the production of cellulose acetate propionate, a plastic used in various applications. In scientific research, propanoic acid is used as a reagent in organic synthesis and as a standard in analytical chemistry .

Mechanism of Action

6-Bromohexan-1-ol

The mechanism of action of 6-Bromohexan-1-ol involves its role as a cross-linking reagent. It reacts with nucleophiles to form covalent bonds, thereby linking different molecules together. This property is particularly useful in the synthesis of complex organic and polymeric structures .

Propanoic Acid

Propanoic acid exerts its effects through its acidic properties. It can donate protons to various substrates, facilitating a wide range of chemical reactions. In biological systems, propanoic acid can inhibit the growth of certain bacteria and fungi by disrupting their metabolic processes .

Comparison with Similar Compounds

6-Bromohexan-1-ol

Similar compounds to 6-Bromohexan-1-ol include:

Propanoic Acid

Similar compounds to propanoic acid include:

Properties

CAS No.

114807-16-8

Molecular Formula

C9H19BrO3

Molecular Weight

255.15 g/mol

IUPAC Name

6-bromohexan-1-ol;propanoic acid

InChI

InChI=1S/C6H13BrO.C3H6O2/c7-5-3-1-2-4-6-8;1-2-3(4)5/h8H,1-6H2;2H2,1H3,(H,4,5)

InChI Key

LXTQOKRYQWEUET-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.C(CCCBr)CCO

Origin of Product

United States

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